1-butylbenzo[cd]indol-2(1H)-one
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Overview
Description
1-butylbenzo[cd]indol-2(1H)-one is a chemical compound belonging to the class of benzoindoles These compounds are characterized by a fused ring structure that includes both benzene and indole moieties The presence of a butyl group at the 1-position and a keto group at the 2-position further defines its unique chemical structure
Mechanism of Action
Target of Action
The primary target of 1-butylbenzo[cd]indol-2(1H)-one is the Atg4B protein and the Bromodomain and Extra-Terminal domain (BET) family of proteins . These proteins are readers which specifically recognize histone-acetylated lysine residues .
Mode of Action
This compound interacts with its targets by inhibiting their function. It has been identified as a novel Atg4B inhibitor and a BET inhibitor . It shows selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) within the BET family .
Biochemical Pathways
The compound mediates the BRD4/NF-κB/NLRP3 signaling inflammatory pathways . The inhibition of these pathways can lead to a reduction in inflammation, which is beneficial in conditions like acute gouty arthritis .
Result of Action
The result of the action of this compound is a significant improvement in symptoms of gout arthritis in a rat model . This suggests that the compound has potential therapeutic effects in the treatment of acute gouty arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the indole ring through cyclization reactions.
Butylation: Introduction of the butyl group at the 1-position.
Oxidation: Formation of the keto group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-butylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the keto group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoindole oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-butylbenzo[cd]indol-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Investigated as a potential inhibitor for various biological targets, including bromodomains and other protein interactions.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[cd]indole: Similar structure but with a methyl group instead of a butyl group.
1-butyl-2-(2-[3-[2-(1-butyl-1H-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate: A more complex derivative with additional substituents.
Uniqueness
1-butylbenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-butylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-3-10-16-13-9-5-7-11-6-4-8-12(14(11)13)15(16)17/h4-9H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBAMLODXHIFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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